molecular formula C25H26ClNO6S B601353 Clopidogrel Metabolite II CAS No. 1287430-40-3

Clopidogrel Metabolite II

Número de catálogo: B601353
Número CAS: 1287430-40-3
Peso molecular: 504.01
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Clopidogrel Metabolite II is an active metabolite of clopidogrel, a widely used antiplatelet medication. Clopidogrel is a prodrug that requires metabolic activation in the liver to exert its therapeutic effects. The active metabolite, this compound, specifically and irreversibly inhibits the P2Y12 subtype of adenosine diphosphate (ADP) receptors on platelets, preventing platelet aggregation and reducing the risk of thrombotic events such as heart attacks and strokes .

Mecanismo De Acción

Target of Action

Clopidogrel Metabolite II primarily targets the P2Y12 receptor on platelets . The P2Y12 receptor is a G-protein coupled receptor (GPCR) that drives platelet activation . The inhibition of this receptor is crucial in preventing thrombotic diseases .

Mode of Action

Clopidogrel is a prodrug and is activated via a two-step reaction to an active thiol-containing metabolite . This active form is a platelet inhibitor that irreversibly binds to P2Y12 ADP receptors on platelets . This binding prevents ADP binding to P2Y12 receptors, activation of the glycoprotein GPIIb/IIIa complex, and platelet aggregation .

Biochemical Pathways

The bioactivation pathway of clopidogrel is complex. The majority of the clopidogrel dose (>85%) is metabolized to inactive clopidogrel-carboxylic acid by human carboxylesterase 1 (CES1) . The remainder is metabolized to 2-oxo-clopidogrel, which is then converted either to inactive 2-oxo-clopidogrel-carboxylic acid via ester hydrolysis or to the active thiol metabolite .

Pharmacokinetics

The pharmacokinetic parameter values for the H3 and H4 isomers determined in the studied group of patients treated with clopidogrel 75 mg were lower than those reported in healthy volunteers . The maximum plasma concentration (Cmax) of the active H4 isomer and platelet aggregation measured by the Multiplate analyser may serve as markers of the patient response to clopidogrel therapy .

Result of Action

The effectiveness of clopidogrel results from its antiplatelet activity, which is dependent on its conversion to an active metabolite . The maximum effect of clopidogrel is 50–60% platelet inhibition .

Action Environment

The action of this compound is influenced by the environment within the body. For instance, the presence of loss-of-function (LOF) alleles of CYP2C19 enzyme markedly decreases the antiplatelet effect of clopidogrel . Additionally, the localization of functional P2Y12 oligomeric complexes in rafts and redistribution of the receptor as dimers and monomers outside membrane microdomains can also influence the action of this compound .

Safety and Hazards

Clopidogrel and its metabolites have been associated with certain safety concerns. For instance, there is a risk of bleeding due to the drug’s antiplatelet activity . Additionally, exposure to the drug and its metabolites should be minimized to prevent potential harm .

Direcciones Futuras

Future research directions include refining the development of P2Y12 receptor antagonists, understanding the interplay between various factors influencing the pharmacokinetics and pharmacodynamics of clopidogrel, and exploring the role of reversal agents and novel P2Y12 inhibitors .

Análisis Bioquímico

Biochemical Properties

Clopidogrel Metabolite II plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The primary interaction is with the P2Y12 receptor on platelets . This interaction is vital for the antiplatelet activity of Clopidogrel .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. Its primary influence is on platelets, where it inhibits the P2Y12 receptor, thereby reducing platelet aggregation . This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The metabolite irreversibly blocks the P2Y12 receptor on platelets, inhibiting ADP-induced platelet aggregation .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The metabolite’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . High dosages of Clopidogrel, leading to increased levels of the metabolite, have been shown to inhibit platelet aggregation in a low number of sheep .

Metabolic Pathways

This compound is involved in the metabolic pathway of Clopidogrel. Up to 85% of the absorbed Clopidogrel can be transformed by carboxyl esterases into a carboxylic acid derivative, the major metabolite circulating in the blood .

Transport and Distribution

This compound is transported and distributed within cells and tissues as part of the metabolic processes of Clopidogrel . The metabolite’s distribution is primarily within the bloodstream, where it interacts with platelets .

Subcellular Localization

The subcellular localization of this compound is primarily within the bloodstream, where it interacts with platelets . The metabolite does not have any known targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Métodos De Preparación

Comparación Con Compuestos Similares

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway of Clopidogrel Metabolite II involves the conversion of Clopidogrel into its active metabolite, which is then further metabolized to form Clopidogrel Metabolite II.", "Starting Materials": ["Clopidogrel", "Acetic anhydride", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Ethyl acetate", "Water"], "Reaction": [ "Step 1: Clopidogrel is reacted with acetic anhydride in the presence of sodium hydroxide to form the acetylated intermediate.", "Step 2: The acetylated intermediate is then hydrolyzed with hydrochloric acid to form the active metabolite of Clopidogrel.", "Step 3: The active metabolite is further metabolized with methanol and ethyl acetate to form Clopidogrel Metabolite II.", "Step 4: The product is then purified through a series of extractions and recrystallization steps to obtain pure Clopidogrel Metabolite II." ] }

Número CAS

1287430-40-3

Fórmula molecular

C25H26ClNO6S

Peso molecular

504.01

Pureza

> 95%

Cantidad

Milligrams-Grams

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.